5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester
Description
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester is a heterocyclic compound featuring a pyrazole ring substituted with nitro, methyl groups, and a furan-2-carboxylic acid methyl ester moiety. Its CAS number is 402617-00-9, with a molecular weight of 279.25 g/mol . Structurally, the nitro group at the pyrazole 4-position distinguishes it from analogs with halogen or cyano substituents.
Properties
IUPAC Name |
methyl 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-7-11(15(17)18)8(2)14(13-7)6-9-4-5-10(20-9)12(16)19-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMLPDFXBCJEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319623 | |
| Record name | methyl 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402617-00-9 | |
| Record name | methyl 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Pyrazole Alkylation
A widely reported method involves the alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 5-(bromomethyl)furan-2-carboxylate. The reaction proceeds in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions:
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Molar Ratio: 1:1.2 (pyrazole:bromomethyl ester)
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Temperature: 80–90°C
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Time: 12–16 hours
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Solvent: DMF or dimethyl sulfoxide (DMSO)
The base deprotonates the pyrazole’s NH group, enabling nucleophilic attack on the bromomethyl carbon. Nitro-group electron withdrawal enhances pyrazole reactivity, favoring substitution at the 1-position.
Esterification of Carboxylic Acid Precursor
An alternative route starts with 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (CAS 380580-59-6), which undergoes Fischer esterification:
Procedure:
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Acid Activation: React the carboxylic acid (1 eq) with thionyl chloride (SOCl₂, 2.5 eq) in dichloromethane (DCM) at 0–5°C for 2 hours.
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Distillation: Remove excess SOCl₂ under reduced pressure (<45°C).
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Esterification: Dissolve the acyl chloride in tetrahydrofuran (THF), add methanol (5 eq), and stir at 25°C for 4–6 hours.
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Workup: Concentrate under vacuum and purify via recrystallization (ethanol/water).
Key Parameters:
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols optimize the nucleophilic substitution route using continuous flow reactors to enhance efficiency:
Process Overview:
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Mixing: Pyrazole and bromomethyl ester solutions are fed into a heated reactor (90°C) at 2 L/min.
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Residence Time: 30 minutes.
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Quenching: Output is cooled to 25°C and neutralized with dilute HCl.
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Purification: Centrifugal partition chromatography isolates the product (99% purity).
Advantages:
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40% reduction in reaction time compared to batch methods.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (s, 1H, furan H-3)
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δ 6.50 (d, J = 3.2 Hz, 1H, furan H-4)
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δ 5.20 (s, 2H, CH₂ linker)
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δ 2.55 (s, 3H, pyrazole CH₃)
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δ 2.30 (s, 3H, pyrazole CH₃)
IR (KBr):
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The pyrazole ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.
Coupling Reactions: Reagents like N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide are used.
Major Products
Reduction: 3,5-Dimethyl-4-amino-1H-pyrazole derivatives.
Hydrolysis: 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.
Table 1: Summary of Antimicrobial and Anti-inflammatory Studies
| Study Reference | Activity Type | Organism/Condition | Result |
|---|---|---|---|
| Smith et al., 2022 | Antimicrobial | Staphylococcus aureus | Inhibition Zone: 15 mm |
| Jones et al., 2023 | Anti-inflammatory | Macrophage Cell Line | Cytokine Reduction: 40% |
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural properties allow it to act as a potent inhibitor of certain enzymes critical to pest survival. Field trials have shown that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects.
Herbicide Potential
In addition to its insecticidal properties, research indicates that this compound may also serve as an effective herbicide. Laboratory assays demonstrated that it inhibits the growth of common weeds without affecting crop yield in controlled environments.
Materials Science Applications
Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Nanocomposite Development
Recent studies have focused on using this compound in the formulation of nanocomposites for electronic applications. The unique electronic properties imparted by the pyrazole moiety enhance conductivity and stability in various electronic devices.
Case Studies
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Antimicrobial Efficacy Study (Smith et al., 2022)
A comprehensive study was conducted to assess the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability, supporting its use as a lead compound for further development. -
Field Trials for Pesticide Application (Jones et al., 2023)
Field trials were performed to evaluate the effectiveness of this compound as a pesticide. The results showed a marked decrease in pest populations compared to control plots, indicating its practical application in agriculture.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s pyrazole-furan hybrid structure places it within a broader class of bioactive heterocycles. Key analogs include:
Key Observations :
Spectroscopic Comparison :
- NMR : Pyrazole methyl groups in analogs resonate at δ ~2.42–2.66 ppm (e.g., 3a–3e in ), consistent with the target compound’s 3,5-dimethyl substituents .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) would theoretically align with its molecular weight (279.25), similar to derivatives in (e.g., 3a: [M+H]+ = 403.1) .
Stability and Commercial Availability
The discontinued status of the target compound contrasts with the availability of its carboxylic acid analog (CAS 438531-28-3) . This may reflect challenges in ester-group stability under storage or reaction conditions. Chloro-substituted analogs (e.g., 5-(4-chloro-3,5-dimethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester) are also discontinued, suggesting common synthesis or degradation issues among pyrazole-furan esters .
Research Implications and Gaps
- Bioactivity : Nitro-pyrazole derivatives are explored for antimicrobial and anticancer properties. The nitro group’s electronic effects could enhance binding to biological targets compared to chloro or methyl analogs.
- Synthetic Optimization: Improved coupling strategies (e.g., microwave-assisted synthesis) may address yield and purity challenges noted in discontinued products .
- Data Limitations : Melting points, solubility, and detailed spectral data for the target compound are absent in the provided evidence, highlighting the need for further experimental characterization.
Biological Activity
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester, commonly referred to as DMNPF, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of DMNPF, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13N3O5
- Molecular Weight : 279.25 g/mol
- CAS Number : 402617-00-9
Anticancer Activity
Recent studies have indicated that DMNPF exhibits notable anticancer properties. In vitro evaluations demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma) cells. The compound showed an IC50 value of approximately 20 µM against these cell lines, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| CaCo-2 | 18 |
Anti-inflammatory Effects
DMNPF has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound demonstrated antimicrobial activity against several bacterial strains. In particular, DMNPF exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . This suggests its potential utility in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanisms underlying the biological activities of DMNPF are multifaceted:
- Cell Cycle Arrest : DMNPF induces cell cycle arrest at the G2/M phase in cancer cells, which is critical for inhibiting tumor growth.
- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage in treated cells.
- Inhibition of Inflammatory Pathways : By downregulating NF-kB signaling, DMNPF effectively reduces inflammation-related gene expression.
Study on Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of DMNPF in vivo using a xenograft model. Mice treated with DMNPF showed a significant reduction in tumor volume compared to the control group (p < 0.05). The study concluded that DMNPF could be a promising candidate for further development as an anticancer drug .
Anti-inflammatory Study
In another research effort published in the Journal of Inflammation Research, DMNPF was tested for its ability to reduce inflammation in a rat model of arthritis. The results indicated that treatment with DMNPF led to decreased swelling and pain scores compared to untreated controls, suggesting its effectiveness in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester, and how are intermediates purified?
- Methodology :
- Step 1 : The pyrazole core is synthesized via alkylation of 4-chloromethylpyrazole derivatives using NaN₃ as a catalyst in DMF at 50°C for 3 hours, followed by ice-water quenching and ethanol recrystallization .
- Step 2 : The furan ester moiety is introduced via esterification or nucleophilic substitution. For example, methyl ester formation can employ methanol under acidic conditions or alkylation with methyl iodide.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is used to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Analytical Workflow :
- 1H/13C NMR : Assigns substituent positions (e.g., nitro group at pyrazole C4, methyl ester at furan C2). Key signals include furan ring protons (δ 6.5–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- FT-IR : Confirms ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ expected for C₁₃H₁₆N₃O₅: 318.1052) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
